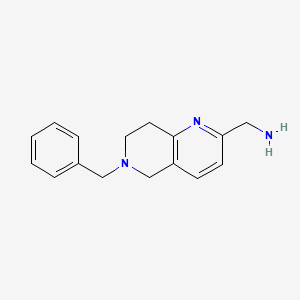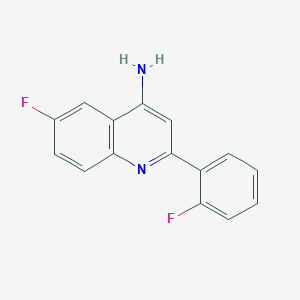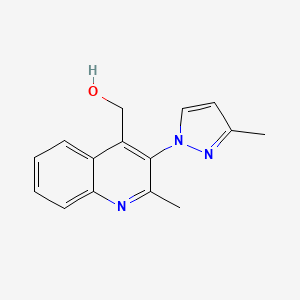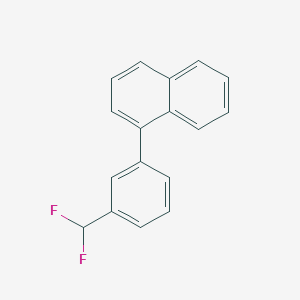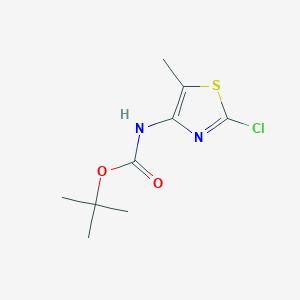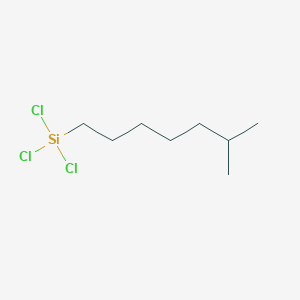
Trichloro(6-methylheptyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis . The compound is notable for its role in the production of various silicon-containing organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(6-methylheptyl)silane is typically synthesized through the direct chlorination of silicon compounds. One common method involves the reaction of silicon with hydrogen chloride at elevated temperatures. This process can be represented by the following chemical equation: [ \text{Si} + 3 \text{HCl} \rightarrow \text{SiCl}_3\text{H} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a copper catalyst to facilitate the reaction between chloromethane and elemental silicon at temperatures around 250°C . This method is efficient and widely used in the production of various organosilicon compounds.
化学反应分析
Types of Reactions: Trichloro(6-methylheptyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced by alkali metals to form cross-linked silicon polymers.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Alcoholysis: Methanol or other alcohols, often at elevated temperatures.
Reduction: Alkali metals such as sodium, under an inert atmosphere.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes.
Reduction: Cross-linked silicon polymers.
科学研究应用
Trichloro(6-methylheptyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of trichloro(6-methylheptyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex silicon-containing molecules .
相似化合物的比较
Trichlorosilane (SiHCl₃): A precursor to ultrapure silicon, used in the semiconductor industry.
Methyltrichlorosilane (CH₃SiCl₃): Used in the production of siloxane polymers.
Octadecyltrichlorosilane (C₁₈H₃₇SiCl₃): Employed in the formation of self-assembled monolayers.
Uniqueness: Trichloro(6-methylheptyl)silane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surface modifications and reactivity profiles .
属性
分子式 |
C8H17Cl3Si |
|---|---|
分子量 |
247.7 g/mol |
IUPAC 名称 |
trichloro(6-methylheptyl)silane |
InChI |
InChI=1S/C8H17Cl3Si/c1-8(2)6-4-3-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |
InChI 键 |
GPHYWIXZJBGHPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)


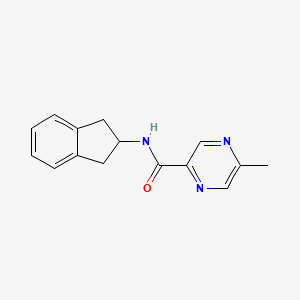
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
